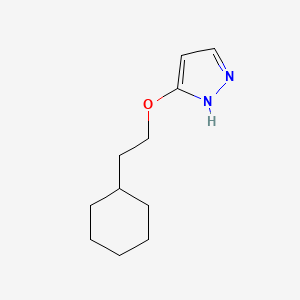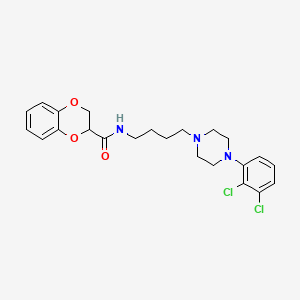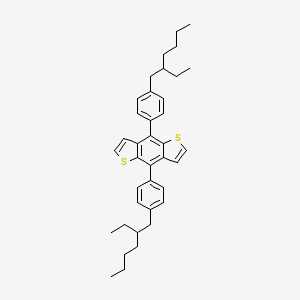
Bdtbo26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bdtbo26 involves several steps. One common synthetic route includes the reaction of specific precursors under controlled conditions. For instance, the preparation might involve the use of 2-chloroacetohydrazide and 4-amino-tetrahydropyrane in absolute ethanol with drops of triethylamine . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Bdtbo26 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include and .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
Bdtbo26 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bdtbo26 involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating the activity of enzymes involved in oxidative stress pathways. The compound’s structure allows it to interact with proteins and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Bdtbo26 can be compared with other similar compounds, such as:
Thiols: Compounds containing a sulfur-hydrogen bond.
Sulfides: Compounds containing a sulfur-sulfur bond.
Sulfoxides: Compounds containing a sulfur-oxygen bond.
What sets this compound apart is its unique structure, which allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C38H46S2 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
4,8-bis[4-(2-ethylhexyl)phenyl]thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C38H46S2/c1-5-9-11-27(7-3)25-29-13-17-31(18-14-29)35-33-21-23-40-38(33)36(34-22-24-39-37(34)35)32-19-15-30(16-20-32)26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 |
InChI Key |
AHJZMPLBNJPRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(C=C5)CC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



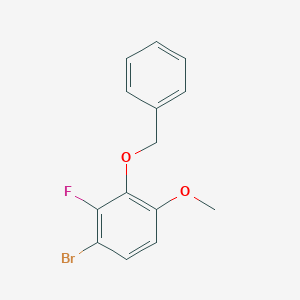
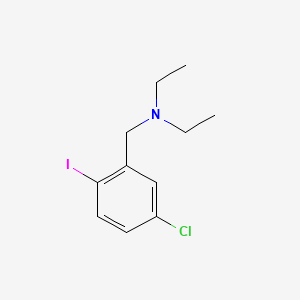
![(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(azetidine-2-carbonyl)amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;acetic acid](/img/structure/B14767337.png)
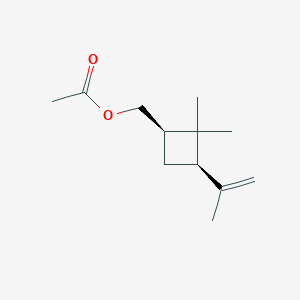
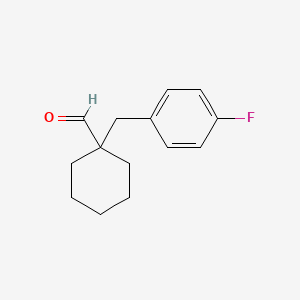
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B14767344.png)
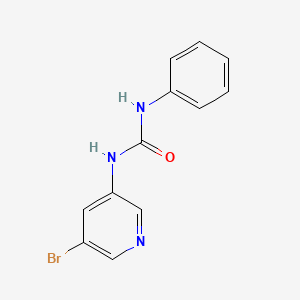
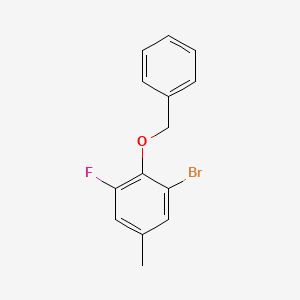
![5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine](/img/structure/B14767366.png)


